Methyl 2-(acetyloxy)-3-(3-chlorophenyl)prop-2-enoate
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Overview
Description
Methyl 2-(acetyloxy)-3-(3-chlorophenyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an acetyloxy group, a chlorophenyl group, and a prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(acetyloxy)-3-(3-chlorophenyl)prop-2-enoate typically involves the esterification of 3-(3-chlorophenyl)prop-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(acetyloxy)-3-(3-chlorophenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 2-(acetyloxy)-3-(3-chlorophenyl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(acetyloxy)-3-(3-chlorophenyl)prop-2-enoate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The chlorophenyl group can interact with proteins and enzymes, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(acetyloxy)-3-(4-chlorophenyl)prop-2-enoate: Similar structure but with a different position of the chlorine atom.
Ethyl 2-(acetyloxy)-3-(3-chlorophenyl)prop-2-enoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-(hydroxy)-3-(3-chlorophenyl)prop-2-enoate: Similar structure but with a hydroxy group instead of an acetyloxy group.
Uniqueness
Methyl 2-(acetyloxy)-3-(3-chlorophenyl)prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetyloxy group allows for hydrolysis reactions, while the chlorophenyl group provides opportunities for substitution reactions. This combination makes it a versatile compound for various applications.
Biological Activity
Methyl 2-(acetyloxy)-3-(3-chlorophenyl)prop-2-enoate is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H12ClO3
- Molecular Weight : Approximately 240.68 g/mol
- Structural Features : The compound features an acetyloxy group and a chlorophenyl moiety, which are crucial for its biological activity. The presence of the chlorine atom in the phenyl ring enhances its lipophilicity and potential interactions with biological targets.
1. Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells through several mechanisms:
- Inhibition of Cell Cycle Progression : The compound disrupts the cell cycle, particularly at the G1/S checkpoint.
- Induction of Apoptosis : It activates caspase pathways leading to programmed cell death.
2. Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory properties, attributed to its ability to inhibit key enzymes involved in inflammatory pathways:
- Cyclooxygenase (COX) Inhibition : Studies have shown that it inhibits COX-1 and COX-2 enzymes, reducing prostaglandin synthesis.
- Reduction of Cytokine Production : The compound lowers levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The biological activity of this compound can be explained through its interactions with various molecular targets:
Mechanism | Description |
---|---|
Enzyme Inhibition | Inhibits COX enzymes, leading to reduced inflammation. |
Cellular Signaling Modulation | Alters signaling pathways that control cell proliferation and survival. |
Reactive Oxygen Species (ROS) Generation | Induces oxidative stress in cancer cells, promoting apoptosis. |
Case Studies
- In Vitro Studies : A study conducted on breast cancer cell lines showed a significant reduction in cell viability when treated with this compound at concentrations ranging from 10 µM to 50 µM over 48 hours.
- Animal Models : In vivo experiments using murine models of inflammation demonstrated that administration of the compound resulted in decreased edema and pain response compared to control groups treated with saline.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
Compound Name | Molecular Formula | Key Biological Activity |
---|---|---|
Methyl 2-(acetyloxy)-3-(4-fluorophenyl)prop-2-enoate | C12H12F O3 | Anticancer, anti-inflammatory |
Methyl 2-acetoxy-4-(3-chlorophenyl)but-2-enoate | C13H13Cl O3 | Antimicrobial, anticancer |
Properties
CAS No. |
916263-89-3 |
---|---|
Molecular Formula |
C12H11ClO4 |
Molecular Weight |
254.66 g/mol |
IUPAC Name |
methyl 2-acetyloxy-3-(3-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C12H11ClO4/c1-8(14)17-11(12(15)16-2)7-9-4-3-5-10(13)6-9/h3-7H,1-2H3 |
InChI Key |
WOSAPNDVQZRTJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(=CC1=CC(=CC=C1)Cl)C(=O)OC |
Origin of Product |
United States |
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